Dabelotine mesylate

Description

Contextualization of Dabelotine (B1669737) Mesylate as a Research Compound in Cognitive Enhancement

Dabelotine mesylate has garnered attention as a research compound due to its hypothesized cognition-enhancing properties. Its investigation is situated within the broader field of pharmacological neuroenhancement, which seeks to improve cognitive functions such as attention, memory, and learning through pharmaceutical means. Early research indicated that S-12024-2 possessed potential central pharmacological activity and cognition-enhancing attributes, particularly in patients diagnosed with Alzheimer's disease. Current time information in East Hants, CA.

Historical Trajectory of Academic Investigations on this compound (e.g., S-12024-2)

The academic investigation of this compound, under its former designation S-12024-2, includes early clinical studies aimed at evaluating its central pharmacological activity and cognitive effects. A significant historical investigation involved a single-center, double-blind, crossover study. This study administered S-12024-2 in three oral doses (50 mg, 100 mg, and 200 mg once daily) alongside a placebo over a period of seven days to patients with Alzheimer's disease. Current time information in East Hants, CA.

A relatively early study by Pezard et al. (1998) specifically identified that S-12024-2 (this compound) increased entropy at its highest dose (200 mg) relative to a placebo in a small sample of AD patients. researchgate.net This finding suggests a potential impact on brain signal complexity, which can be an indicator of cognitive processing.

Table 1: Effects of S-12024-2 (this compound) on Entropy in AD Patients (Pezard et al., 1998)

| Compound/Treatment | Dose (mg/day) | Duration (days) | Effect on Entropy (relative to placebo) | Patient Group |

| S-12024-2 | 50 | 7 | Not specified | AD Patients |

| S-12024-2 | 100 | 7 | Not specified | AD Patients |

| S-12024-2 | 200 | 7 | Increased | AD Patients |

| Placebo | N/A | 7 | Baseline | AD Patients |

Identification of Key Research Gaps and Future Directions for this compound Studies

Despite early indications of its potential, specific detailed research findings regarding this compound's precise mechanisms of cognitive enhancement and its comprehensive efficacy profile remain limited in publicly accessible literature. Broader discussions on pharmacological cognitive enhancers highlight several challenges and future directions that are pertinent to compounds like this compound.

Key research gaps for cognitive enhancers, which can be extended to this compound, include the need for more rigorous scientific validation of their effectiveness, especially concerning long-term outcomes and diverse patient populations. f1000research.com Future studies should aim to assess the effectiveness and tolerance of repeated dose administration, as well as investigate individual variability in dose response. This includes considering baseline characteristics and potential genetic polymorphisms that might influence a patient's reaction to the compound. nih.gov Furthermore, the ethical considerations surrounding the use of pharmacological cognitive enhancement in healthy subjects, and the limited number of recent randomized controlled trials (RCTs) for new psychostimulants, also represent significant challenges and areas for future exploration. nih.gov Addressing these gaps would provide a more comprehensive understanding of this compound's therapeutic potential and its place within neuropharmacological interventions.

Structure

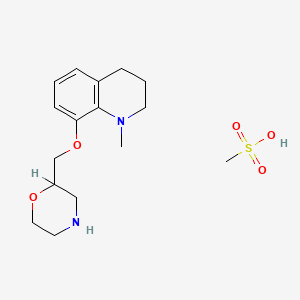

2D Structure

3D Structure of Parent

Properties

CAS No. |

153049-48-0 |

|---|---|

Molecular Formula |

C16H26N2O5S |

Molecular Weight |

358.5 g/mol |

IUPAC Name |

methanesulfonic acid;2-[(1-methyl-3,4-dihydro-2H-quinolin-8-yl)oxymethyl]morpholine |

InChI |

InChI=1S/C15H22N2O2.CH4O3S/c1-17-8-3-5-12-4-2-6-14(15(12)17)19-11-13-10-16-7-9-18-13;1-5(2,3)4/h2,4,6,13,16H,3,5,7-11H2,1H3;1H3,(H,2,3,4) |

InChI Key |

RSEKRLGWBUABQM-UHFFFAOYSA-N |

SMILES |

CN1CCCC2=C1C(=CC=C2)OCC3CNCCO3.CS(=O)(=O)O |

Canonical SMILES |

CN1CCCC2=C1C(=CC=C2)OCC3CNCCO3.CS(=O)(=O)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

1 methyl-8-((morpholin-2-yl)methoxy)-1,2,3,4-tetrahydroquinoline monomethane sulfonate S 12024 S-12024 S-12024-2 |

Origin of Product |

United States |

Synthetic Chemistry and Chemical Development of Dabelotine Mesylate and Analogues

Established Methodologies for Dabelotine (B1669737) Mesylate Synthesis

The synthesis of Dabelotine mesylate (S-12024-2) fundamentally involves the construction of its complex organic structure, followed by the formation of its mesylate salt. As a compound featuring a 1,2,3,4-tetrahydroquinoline (B108954) core substituted with a morpholinylmethoxy group, its synthesis would typically entail a convergent or linear synthetic strategy. hodoodo.comontosight.ai

The preparation of the Dabelotine free base would likely involve several key transformations to assemble the quinoline (B57606) and morpholine (B109124) moieties. Given its (S)-stereochemistry, a stereoselective synthesis would be paramount, potentially utilizing chiral reagents, catalysts, or starting materials, or employing a chiral resolution step at an appropriate stage of the synthesis. ontosight.ai

Following the synthesis and purification of the Dabelotine free base, the mesylate salt is formed by reacting the free base with methanesulfonic acid. This salt formation is a common practice in pharmaceutical chemistry to improve properties such as solubility, stability, and bioavailability. For instance, in the synthesis of other mesylate salts like Dabigatran (B194492) etexilate mesylate, the final step often involves the addition of methanesulfonic acid to a solution of the free base in a suitable solvent, followed by precipitation and isolation of the salt. newdrugapprovals.orgasianpubs.org

Optimization Strategies for this compound Synthetic Pathways

Optimization of synthetic pathways for pharmaceutical compounds aims to enhance efficiency, yield, purity, and scalability while reducing production costs and environmental impact. For a compound like this compound, optimization strategies would typically focus on:

Purity Enhancement: Minimizing the formation of impurities and developing efficient purification methods (e.g., recrystallization, chromatography) to meet stringent pharmaceutical purity standards.

Cost Reduction: Identifying more economical reagents, solvents, and catalysts, and streamlining processes to reduce energy consumption and waste.

Scalability: Adapting laboratory-scale reactions to industrial production, which often requires robust and reproducible conditions. For example, in the synthesis of other compounds, switching solvents (e.g., from dimethylformamide to acetonitrile) has been shown to increase yields in alkylation steps. ontosight.ai

Green Chemistry Principles: Incorporating environmentally friendly practices, such as using less hazardous solvents, reducing waste, and employing atom-economical reactions.

While specific data for this compound optimization are not publicly detailed, general advancements in synthetic organic chemistry, including the use of catalytic methods, flow chemistry, and solvent-free reactions, would be considered for process improvement.

Exploration of Novel Synthetic Routes for this compound Derivatives

The exploration of novel synthetic routes is a continuous endeavor in medicinal chemistry, driven by the need for more efficient, sustainable, or selective methods to access target compounds and their analogues. For this compound, this would involve investigating alternative pathways to construct its core structure or introduce its key functional groups.

Novel routes might aim to:

Improve stereoselectivity: Especially critical for chiral molecules like this compound, novel routes might employ new asymmetric catalysts or chiral auxiliaries to achieve higher enantiomeric purity.

Utilize readily available or cheaper starting materials: Making the synthesis more economically viable.

Develop convergent syntheses: Where several fragments are synthesized separately and then coupled in a late stage, which can be more efficient for complex molecules.

The field of synthetic methodology constantly evolves, with new reactions and catalysts being discovered that could potentially offer novel approaches to quinoline and morpholine-containing structures, which are common motifs in drug molecules. ontosight.ai

Advanced Chemical Derivatization and Scaffold Modification Techniques

Chemical derivatization and scaffold modification are fundamental strategies in drug discovery and development, used to fine-tune the physicochemical and biological properties of lead compounds.

Chemical Derivatization: This involves chemically altering a compound to change its properties, often for analytical purposes (e.g., to improve volatility for GC-MS analysis or enhance ionization for mass spectrometry) or to improve its drug-like characteristics. rsc.orgossila.comxmu.edu.cn For this compound, derivatization could be explored to:

Improve solubility or stability in specific formulations.

Enhance permeability across biological membranes.

Introduce tagging groups for analytical detection or imaging studies.

Create prodrugs that are activated in vivo to improve absorption or reduce side effects.

Scaffold Modification Techniques: This involves altering the core chemical structure (scaffold) of a molecule to generate new derivatives with improved potency, selectivity, pharmacokinetics, or reduced toxicity. For Dabelotine, modifications could include:

Varying substituents: Changing the nature or position of groups on the quinoline or morpholine rings to explore structure-activity relationships (SAR).

Isosteric replacements: Substituting atoms or groups with others that have similar electronic or steric properties (e.g., replacing an oxygen with a sulfur or a nitrogen).

Ring expansions/contractions: Altering the size of the heterocyclic rings.

Bioisosteric modifications: Designing analogues that mimic the biological activity of the parent compound but with improved properties.

These techniques are crucial for optimizing drug candidates and overcoming challenges in drug development, contributing to the identification of compounds with enhanced therapeutic profiles.

Elucidation of Molecular and Cellular Mechanisms of Action for Dabelotine Mesylate

Identification and Characterization of Primary Molecular Targets of Dabelotine (B1669737) Mesylate

Information not available.

Information not available.

Investigation of Intracellular Signaling Cascades Modulated by Dabelotine Mesylate

Information not available.

Role of this compound in Neurotransmitter System Modulation

Information not available.

Information not available.

Cellular and Subcellular Localization Studies of this compound

While direct studies specifically imaging the cellular and subcellular distribution of this compound are not extensively available in publicly accessible scientific literature, its localization can be inferred from its known pharmacological effects. Preclinical research has demonstrated that this compound enhances the potassium ion (K+)-induced release of norepinephrine (B1679862) from cerebral slices in rodents. This observation strongly suggests that the compound's site of action is concentrated in cellular and subcellular compartments that are intimately involved in the storage and release of norepinephrine.

The primary sites of norepinephrine synthesis, storage, and release are the presynaptic terminals of noradrenergic neurons. Therefore, it is hypothesized that this compound predominantly localizes to these specialized neuronal regions. The molecular machinery responsible for norepinephrine neurotransmission is compartmentalized within these presynaptic terminals, and the cellular and subcellular localization of these components provides a framework for understanding the likely distribution of this compound.

Cellular Localization:

The principal cellular localization of this compound is presumed to be within noradrenergic neurons. These neurons are primarily found in the locus coeruleus in the pons, with projections extending throughout the central nervous system. youtube.com

Subcellular Localization:

Within noradrenergic neurons, the subcellular localization of this compound is likely concentrated at the presynaptic terminals. This is because the key molecular components that regulate norepinephrine release are found in this specific subcellular compartment. These components include:

Synaptic Vesicles: These organelles are responsible for storing norepinephrine within the presynaptic terminal before its release into the synaptic cleft.

Presynaptic Plasma Membrane: This membrane contains the protein machinery necessary for the docking, priming, and fusion of synaptic vesicles, leading to the exocytosis of norepinephrine. It is also the location of norepinephrine transporters (NETs) which are responsible for the reuptake of norepinephrine from the synaptic cleft. nih.govnih.govwikipedia.org

The table below summarizes the key proteins involved in norepinephrine release and their subcellular localization, which in turn suggests the likely areas of concentration for this compound.

| Protein/Component | Subcellular Location | Function in Norepinephrine Release | Inferred Proximity to this compound Action |

| Norepinephrine Transporter (NET) | Presynaptic plasma membrane | Reuptake of norepinephrine from the synaptic cleft | High |

| Vesicular Monoamine Transporter 2 (VMAT2) | Membrane of synaptic vesicles | Transports norepinephrine into synaptic vesicles for storage | High |

| Syntaxin-1A | Presynaptic plasma membrane | Part of the SNARE complex, essential for vesicle fusion | High |

| SNAP-25 | Presynaptic plasma membrane | Part of the SNARE complex, essential for vesicle fusion | High |

| Synaptobrevin-2 (VAMP2) | Membrane of synaptic vesicles | Part of the SNARE complex, essential for vesicle fusion | High |

| Voltage-gated Calcium Channels | Presynaptic plasma membrane | Mediate calcium influx that triggers vesicle fusion | High |

| Alpha-2 Adrenergic Autoreceptors | Presynaptic plasma membrane | Inhibit further norepinephrine release upon activation | High |

Detailed Research Findings:

Studies on the subcellular localization of the norepinephrine transporter (NET) have shown that it is densely expressed on the presynaptic plasma membrane of noradrenergic neurons. nih.govnih.govwikipedia.org This localization is critical for regulating the concentration of norepinephrine in the synaptic cleft and for terminating its signaling. Given that this compound modulates norepinephrine release, it is plausible that it interacts with regulatory elements in close proximity to NET on the presynaptic membrane.

Furthermore, the machinery for vesicular release, including the SNARE proteins (Syntaxin-1A, SNAP-25, and Synaptobrevin-2), is exclusively located at the presynaptic terminal. These proteins mediate the fusion of norepinephrine-containing vesicles with the plasma membrane, a critical step in neurotransmission. The action of this compound in enhancing norepinephrine release suggests a potential interaction with these or associated regulatory proteins at the presynaptic active zone.

Preclinical Pharmacological and Neurobiological Investigations of Dabelotine Mesylate

In Vitro Pharmacological Profiling of Dabelotine (B1669737) Mesylate

In vitro pharmacological profiling is a critical step in drug discovery that involves a systematic examination of the effects of a compound in various laboratory-based assays. nih.gov This process helps to determine the compound's mechanism of action, selectivity, and potential for therapeutic efficacy before advancing to in vivo studies. aristo-group.com

Receptor binding assays are fundamental in determining how a compound interacts with its molecular targets. nih.gov These assays measure the affinity (typically represented as the inhibition constant, Ki, or the half-maximal inhibitory concentration, IC50) of a compound for a specific receptor. uregina.cascholarsresearchlibrary.com Efficacy assays, on the other hand, determine the functional consequence of this binding, such as activation (agonism) or blockade (antagonism) of the receptor.

Dabelotine is recognized as a positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR). plos.orgmdpi.com PAMs bind to a site on the receptor that is different from the primary (orthosteric) binding site of the endogenous agonist, acetylcholine. mdpi.com This binding enhances the receptor's response to the agonist. mdpi.com The α7 nAChR is a ligand-gated ion channel that is highly permeable to calcium and is implicated in cognitive processes. nih.gov

Based on their effects, α7 nAChR PAMs are categorized into two types. nih.gov Type I PAMs primarily increase the agonist's potency with minimal impact on the receptor's desensitization kinetics, while Type II PAMs significantly slow down desensitization, leading to a prolonged receptor response. plos.orgfrontiersin.org

Table 1: Receptor Binding Profile of Dabelotine Mesylate

| Receptor Target | Reported Activity | Binding Affinity (Ki/IC50) |

|---|---|---|

| α7 Nicotinic Acetylcholine Receptor | Positive Allosteric Modulator | Data not publicly available |

This table is illustrative and highlights the primary target of Dabelotine based on available literature. A comprehensive binding profile would require extensive screening against a broad panel of receptors.

Functional assays in isolated cell systems are used to observe the physiological response of cells to a compound. These assays can measure changes in intracellular signaling molecules, ion flux, or gene expression. For an α7 nAChR PAM like dabelotine, a key functional effect would be the enhancement of acetylcholine-induced calcium influx in cells expressing this receptor. nih.gov

Studies on α7 nAChR PAMs often utilize cell lines, such as human neuroblastoma SH-SY5Y cells engineered to overexpress the α7-nAChR, to investigate their effects on intracellular calcium signaling. nih.gov In such systems, the application of a PAM like dabelotine in the presence of an α7 nAChR agonist would be expected to result in a significantly larger and/or more sustained increase in intracellular calcium compared to the agonist alone.

Cellular pathway analysis aims to understand the broader biological processes affected by a compound. nih.govcancer.gov By examining changes in gene or protein expression following exposure to dabelotine, researchers can identify the signaling cascades and metabolic pathways that are modulated. wikipedia.org Techniques like microarray analysis or RNA-sequencing can provide a global view of these changes. cancer.gov

Given dabelotine's role as an α7 nAChR PAM, pathway analysis would likely focus on downstream effects of α7 nAChR activation. These pathways are known to be involved in neurogenesis, synaptic plasticity, and cell survival, all of which are relevant to cognitive function. google.comgoogle.comgoogleapis.com For instance, activation of α7 nAChRs can influence signaling pathways such as the PI3K/Akt and ERK/MAPK pathways, which are critical for neuronal health and function.

In Vivo Neurobiological Assessments of this compound in Animal Models

In vivo assessments in animal models are essential to determine if the in vitro effects of a compound translate to a physiological response in a living organism. gubra.dk These studies are crucial for evaluating the potential therapeutic efficacy of a drug candidate. universiteitleiden.nl

A variety of animal models are used to study cognitive deficits and the effects of potential cognitive enhancers. mdpi.comxiahepublishing.com These models often involve inducing a cognitive impairment through pharmacological means (e.g., using agents like scopolamine), genetic modification, or by studying aged animals. xiahepublishing.comnih.govnih.gov Behavioral tests are then used to assess different aspects of cognition, such as learning, memory, and attention. mdpi.com

As a cognitive enhancer, dabelotine has been evaluated in such preclinical models. medchemexpress.eu The rationale for its use stems from the known involvement of the cholinergic system, particularly α7 nAChRs, in cognitive functions. nih.gov Enhancement of α7 nAChR function through positive allosteric modulation is considered a promising strategy for ameliorating cognitive deficits associated with conditions like Alzheimer's disease and schizophrenia. nih.gov Studies with other α7 nAChR PAMs have demonstrated improvements in cognitive performance in various animal models. plos.org

Electroencephalography (EEG) is a non-invasive technique that measures the brain's electrical activity. synapcell.com EEG entropy is a measure of the complexity and irregularity of the EEG signal. nih.gov In some neurological conditions like Alzheimer's disease, a decrease in EEG complexity (lower entropy) has been observed. nih.govresearchgate.net Therefore, a potential therapeutic agent might be expected to normalize these changes.

An early study involving this compound (referred to as S-12024-2) investigated its effect on EEG entropy in a small sample of patients with Alzheimer's disease. researchgate.netresearchgate.net The findings from this study suggested that dabelotine could increase EEG entropy at higher doses compared to a placebo. researchgate.netresearchgate.net While this was a clinical observation, it points to the compound's ability to modulate brain electrical activity in a way that might counteract the pathological changes seen in Alzheimer's disease. Similar investigations in preclinical animal models would be a crucial step to further characterize this effect and understand the underlying mechanisms. synapcell.com The use of EEG biomarkers in animal models is a valuable translational tool in drug development. synapcell.com

Table 2: Summary of Preclinical Findings for this compound

| Investigation Area | Key Finding | Implication |

|---|---|---|

| In Vitro Pharmacology | ||

| Receptor Binding | Positive Allosteric Modulator of α7 nAChR | Enhances the function of a key receptor involved in cognition. |

| Functional Assays | Expected to potentiate agonist-induced calcium influx | Confirms mechanism of action at the cellular level. |

| Cellular Pathway Analysis | Likely modulates pathways related to neuronal survival and plasticity | Suggests a potential for disease-modifying effects. |

| In Vivo Neurobiology | ||

| Cognitive Enhancement | Investigated as a cognitive enhancer | Aims to improve learning and memory deficits. |

| EEG Entropy | Shown to increase EEG entropy in a clinical setting | May restore normal brain activity patterns. researchgate.netresearchgate.net |

Neurophysiological Correlates of this compound Activity in Brain Regions

This compound's activity as a selective α7 nicotinic acetylcholine receptor (nAChR) agonist has prompted investigations into its influence on neuronal processes in brain areas vital for cognition. Preclinical research highlights its ability to modulate key neurotransmitter systems and electrophysiological markers associated with cognitive functions.

A significant finding is dabelotine's capacity to increase the release of dopamine (B1211576) in the cortex. The dopaminergic system is integral to executive functions like working memory and attention. By augmenting cortical dopamine, dabelotine may positively influence cognitive processes that are often compromised in neurological and psychiatric disorders.

The compound also enhances the release of cortical acetylcholine. The cholinergic system is fundamental for learning and memory processes. Dabelotine's stimulation of α7 nAChRs potentiates this system, suggesting a mechanism for its observed pro-cognitive effects in preclinical models.

Electrophysiological studies offer deeper insights into dabelotine's effects. In laboratory settings, it has been shown to facilitate long-term potentiation (LTP) in hippocampal slices. targetmol.cn LTP is a form of synaptic plasticity that strengthens connections between neurons and is a crucial cellular mechanism underlying learning and memory. nih.govnih.govscielo.br The enhancement of LTP in the hippocampus, a critical region for memory formation, underscores its potential for cognitive enhancement. targetmol.cnfrontiersin.org

Furthermore, dabelotine modulates neuronal oscillations, particularly in the gamma frequency band (30-120 Hz). nih.gov These high-frequency brain waves are believed to be essential for coordinating neural activity and supporting complex cognitive functions. nih.govplos.org Research has indicated that substances targeting specific neurotransmitter systems can influence gamma oscillation power. nih.gov The ability of dabelotine to enhance gamma oscillations in brain regions like the prefrontal cortex and hippocampus provides a neurophysiological basis for its potential cognitive benefits.

Preclinical Pharmacokinetic-Pharmacodynamic (PK/PD) Modeling for this compound in Research Models

Pharmacokinetic-pharmacodynamic (PK/PD) modeling establishes the critical link between a drug's concentration in the body (pharmacokinetics) and its biological effect (pharmacodynamics). nih.gov This modeling is a cornerstone of drug development, helping to predict therapeutic outcomes and optimize dosing strategies. catapult.org.ukmathworks.compharmtech.com For this compound, preclinical PK/PD modeling has been vital for understanding its dose-response relationship and for predicting its potential therapeutic window in research models. nih.gov

The pharmacokinetic profile of dabelotine in preclinical models is typically characterized by its absorption, distribution, metabolism, and excretion (ADME). uwaterloo.caumn.edu These studies determine how the compound is processed by the body, including its ability to cross the blood-brain barrier to reach its target sites in the central nervous system. Key parameters such as peak plasma concentration, distribution to tissues, and elimination half-life are established through these investigations. nih.govumn.edu

The pharmacodynamic component of the modeling connects the concentration of dabelotine in the brain to its neurobiological effects. allucent.com A primary measure in these studies is the occupancy of the α7 nicotinic acetylcholine receptors. nih.gov Techniques like positron emission tomography (PET) can be used to quantify the percentage of receptors that are bound by dabelotine at various dose levels. nih.gov This receptor occupancy data is then correlated with functional outcomes, such as performance in cognitive tasks. nih.gov

Preclinical PK/PD models for dabelotine have demonstrated a relationship between the degree of α7 nAChR occupancy and improvements in cognitive performance in animal models. These models help to identify a target receptor occupancy range that is likely to produce a therapeutic effect. nih.govnih.gov By integrating data from various sources—including in vitro receptor binding, in vivo neurochemical changes, and behavioral outcomes—a comprehensive model is built. nih.govallucent.comnih.gov This integrated approach provides a rational basis for advancing the compound from preclinical research to clinical trials. catapult.org.ukpharmtech.com

Interactive Data Table: Summary of this compound's Preclinical Neurophysiological and PK/PD Profile

Structure Activity Relationship Sar Studies and Rational Design of Dabelotine Mesylate Derivatives

Systematic Synthetic Modification and Derivatization Strategies

Systematic synthetic modification and derivatization strategies are employed to create a library of Dabelotine (B1669737) mesylate analogues, allowing for a comprehensive SAR exploration. These strategies involve targeted chemical alterations to the parent molecule.

Key synthetic approaches include:

Derivatization of Functional Groups: Dabelotine contains various functional groups (e.g., amine, ether, aromatic rings) that can be chemically modified. For instance, the quinoline (B57606) nitrogen or the morpholine (B109124) nitrogen could be sites for alkylation, acylation, or the introduction of different substituents. Similarly, the ether linkage or the aromatic system could be modified to explore steric and electronic effects. cbsa-asfc.gc.ca

Scaffold Hopping: This involves replacing the core molecular scaffold of Dabelotine with a different, but functionally similar, scaffold while retaining the key pharmacophoric elements. This can lead to novel chemical entities with improved properties or patentability.

Prodrug Design: To improve bioavailability, solubility, or targeted delivery, Dabelotine mesylate could be converted into a prodrug. Prodrugs are inactive derivatives that undergo metabolic or chemical transformation in vivo to release the active drug. googleapis.comgoogleapis.com This strategy is particularly relevant for compounds like this compound, where the mesylate salt itself is a prodrug or a formulation strategy.

Quantitative Structure-Activity Relationship (QSAR) Approaches for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) approaches establish mathematical models that correlate the structural and physicochemical properties of a series of compounds with their observed biological activities. nih.gov For this compound analogues, QSAR studies would be instrumental in predicting the activity of new compounds and providing insights into the molecular features crucial for their cognitive-enhancing effects. googleapis.com

The process typically involves:

Molecular Descriptors: These are numerical values that describe various aspects of a molecule's structure, such as hydrophobicity (e.g., LogP), electronic properties (e.g., partial charges, dipole moment), steric properties (e.g., molecular volume, shape descriptors), and hydrogen bond donor/acceptor capabilities. googleapis.com

2D-QSAR: These models use descriptors derived from the 2D chemical structure, such as topological indices or fragment counts. They can identify general trends in activity based on the presence or absence of certain substructures.

3D-QSAR (e.g., CoMFA, CoMSIA): These advanced methods consider the three-dimensional arrangement of atoms and their interactions with a hypothetical receptor site. googleapis.com They generate contour maps that highlight regions where specific physicochemical properties (e.g., steric bulk, electrostatic potential, hydrogen bond donors/acceptors) are favorable or unfavorable for activity. These models are particularly valuable in drug design as they help to understand the relationship between spatial parameters and biological properties. googleapis.com

Model Validation: Robust QSAR models are built upon high-quality pharmacological activity data and compound structures. nih.gov They are rigorously validated using statistical methods (e.g., cross-validation, external validation) to ensure their predictive power. nih.govnih.gov

While specific QSAR data for this compound is not available in the provided sources, these methodologies are widely applied in drug discovery to optimize lead compounds.

Molecular Modeling and Docking Studies to Elucidate SAR for this compound

Molecular modeling and docking studies are computational techniques used to visualize and analyze the interactions between a small molecule (like this compound) and its biological target (e.g., a receptor or enzyme). researchgate.netgoogleapis.com These studies are crucial for elucidating the molecular basis of SAR and guiding the design of new derivatives.

The application of molecular modeling and docking would involve:

Target Identification and Structure: If the precise biological target for Dabelotine's cognitive effects is known and its three-dimensional structure (e.g., from X-ray crystallography or homology modeling) is available, it forms the basis for docking studies. google.com

Ligand-Protein Docking: This computational procedure predicts the preferred binding orientation (pose) of this compound within the active site of its target protein. googleapis.com It assesses how well the ligand fits geometrically and energetically into the binding pocket. googleapis.com

Interaction Analysis: Docking results provide detailed insights into the specific interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic contacts, formed between this compound and key amino acid residues in the binding site. googleapis.comgoogle.com This information is critical for understanding why certain structural modifications enhance or diminish activity.

Virtual Screening and Lead Optimization: By docking a library of Dabelotine derivatives or potential analogues, researchers can virtually screen compounds and prioritize those with predicted favorable binding affinities. researchgate.net This accelerates the design process by reducing the need for extensive experimental synthesis and testing. researchgate.net

Molecular Dynamics Simulations: Beyond static docking, molecular dynamics simulations can provide a more dynamic view of the ligand-protein complex, accounting for the flexibility of both the ligand and the protein over time. This helps to understand the stability of the binding and the conformational changes involved. ncats.io

By integrating these computational insights with experimental SAR data, researchers can develop a comprehensive understanding of this compound's mechanism of action and rationally design derivatives with improved therapeutic profiles.

Advanced Analytical Methodologies and Computational Approaches in Dabelotine Mesylate Research

Development and Validation of Analytical Methods for Dabelotine (B1669737) Mesylate Quantification in Research Matrices

The ability to accurately measure the concentration of dabelotine mesylate in various research matrices, such as plasma or tissue homogenates, is fundamental to understanding its pharmacokinetic profile. The development and validation of analytical methods are governed by international guidelines, such as those from the International Conference on Harmonisation (ICH), to ensure that the data generated is reliable and reproducible. omicsonline.orglabmanager.compsu.edu The validation process establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended analytical application. omicsonline.org

Key validation parameters include accuracy, precision, specificity, linearity, range, and robustness. wjbphs.com A well-developed method must be capable of consistently delivering accurate and reproducible results across different operators, instruments, and conditions. labmanager.com For quantitative analyses, linearity is a critical parameter, typically assessed across at least five concentration levels to confirm a proportional response, often demonstrated by a high correlation coefficient (R² ≥ 0.999). labmanager.com

Chromatography, particularly High-Performance Liquid Chromatography (HPLC), stands as a dominant technique in pharmaceutical analysis for its high sensitivity and accuracy. encyclopedia.pub Reversed-Phase HPLC (RP-HPLC) is the most prevalent mode used for the quality control of drugs and for analyzing compounds in biological samples. mdpi.com The development of an RP-HPLC method for a compound like this compound would involve a systematic process of selecting and optimizing parameters to achieve a sensitive, selective, and efficient separation from potential impurities or matrix components. labmanager.com

The process involves choosing an appropriate stationary phase (the column), a mobile phase (the solvent system), and detector settings. labmanager.com For mesylate salts such as imatinib (B729) mesylate and dabigatran (B194492) etexilate mesylate, RP-HPLC methods have been successfully developed and validated, providing a template for this compound analysis. wjbphs.comresearchgate.net These methods typically use a C18 column and a mobile phase consisting of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. wjbphs.comresearchgate.net The method must be validated to prove it is acceptable for its intended purpose. psu.edu

Table 1: Example Parameters for a Representative RP-HPLC Method for Mesylate Salt Quantification This table is a composite example based on published methods for similar mesylate compounds and represents a typical starting point for developing a method for this compound.

| Parameter | Typical Specification | Purpose | Source |

| Technique | Reversed-Phase HPLC | Separation of non-volatile compounds | mdpi.com |

| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) | Stationary phase for separation | researchgate.netinnovareacademics.in |

| Mobile Phase | Buffer : Acetonitrile/Methanol | Eluent to carry the analyte through the column | wjbphs.com |

| Elution Mode | Isocratic or Gradient | Constant or varied mobile phase composition | wjpmr.com |

| Flow Rate | 1.0 - 1.2 mL/min | Speed of mobile phase through the column | wjbphs.comresearchgate.net |

| Detection | UV-Visible Detector | Quantifies the analyte by measuring absorbance | researchgate.netwjpmr.com |

| Wavelength (λ) | ~225 - 266 nm | Wavelength of maximum absorbance for the analyte | wjbphs.cominnovareacademics.in |

| Column Temp. | Ambient or controlled (e.g., 50°C) | Ensures reproducibility of retention time | researchgate.netinnovareacademics.in |

| Validation | According to ICH guidelines | Ensures method is accurate, precise, specific, linear | omicsonline.org |

Spectroscopic techniques are indispensable for elucidating and confirming the molecular structure of a compound. ajchem-a.com These methods work by measuring the interaction of the molecule with electromagnetic radiation. mdpi.com

Fourier-Transform Infrared (FTIR) Spectroscopy: This technique is used to identify the functional groups present in the this compound molecule. It measures the absorption of infrared radiation, which causes molecular vibrations at specific frequencies corresponding to different chemical bonds. mdpi.commdpi.com The resulting spectrum provides a molecular "fingerprint," allowing for the identification of key structural components.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule. ajchem-a.com By analyzing the chemical shifts, splitting patterns, and integration of signals, the precise connectivity and arrangement of atoms in the dabelotine structure can be determined.

Mass Spectrometry (MS): MS is used to determine the molecular weight of this compound with high accuracy. nih.gov The technique involves ionizing the molecule and measuring its mass-to-charge ratio. High-resolution mass spectrometry can confirm the elemental composition, while tandem mass spectrometry (MS/MS) can be used to fragment the molecule and provide further structural information. wjbphs.com

Together, these spectroscopic methods provide a comprehensive characterization of the this compound molecule, confirming its identity and purity. ajchem-a.comnih.gov

Computational Chemistry and Bioinformatics Applications in this compound Research

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. mdpi.comnih.gov For this compound, MD simulations can provide profound insights into how it interacts with its biological target at an atomic level. mdpi.com

The process begins with the three-dimensional structure of the target protein, often obtained from sources like the Protein Data Bank (PDB). mdpi.com this compound is then computationally "docked" into the protein's binding site, and the entire system (protein, ligand, and surrounding solvent) is simulated. youtube.com Researchers can analyze the simulation to understand the stability of the drug-target complex, identify key amino acid residues involved in binding, and observe conformational changes that may occur upon binding. dovepress.comrsc.org This information is crucial for understanding the mechanism of action and for guiding the design of more potent or selective molecules. nih.gov

In silico (computer-based) screening allows researchers to rapidly evaluate a compound against a vast number of biological targets or to predict its potential activities based on its structure. pharmaron.com This can be achieved through two main approaches:

Ligand-Based Virtual Screening (LBVS): This method assumes that molecules with similar structures are likely to have similar biological activities. qima-lifesciences.com The chemical structure of this compound can be used as a query to search large chemical databases for compounds with similar 3D shapes and electrostatic properties. qima-lifesciences.com This can help identify potential secondary targets or off-target effects.

Structure-Based Virtual Screening (SBVS): If the 3D structure of a potential target protein is known, this compound can be computationally docked into its active site. qima-lifesciences.com This "inverse docking" approach can be used to screen a library of proteins to predict potential biological targets for the molecule, helping to elucidate its broader pharmacological profile. qima-lifesciences.com Tools like the Prediction of Activity Spectra for Substances (PASS) can also predict a wide spectrum of biological activities based on structural formula, using structure-activity relationships derived from large experimental datasets. genexplain.comresearchgate.netbonviewpress.com

Synthesis Optimization: The chemical synthesis of complex molecules can be a time-consuming and resource-intensive process. AI-driven retrosynthesis tools can analyze vast reaction databases to predict optimal and novel synthetic routes. mdpi.comresearchgate.net These models can suggest reaction conditions that maximize yield and minimize byproducts, accelerating the synthesis of this compound and its analogs. researchgate.netpreprints.org

Property Prediction: ML models can be trained to predict various Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a molecule solely from its structure. pharmaron.com This allows for the early-stage flagging of potential liabilities for this compound before resource-intensive experimental testing is undertaken.

Table 2: Summary of Computational Approaches in this compound Research

| Approach | Methodology | Application for this compound | Source |

| Molecular Dynamics | Simulates atomic motion over time | - Analyze binding stability with target protein- Identify key interaction residues- Observe conformational changes | mdpi.comnih.gov |

| In Silico Screening | Ligand-based and structure-based virtual screening | - Predict potential biological activities- Identify potential off-targets- Prioritize compounds for testing | pharmaron.comqima-lifesciences.com |

| AI/ML Models | Machine learning, deep learning, generative models | - Optimize chemical synthesis pathways- Predict physicochemical and ADMET properties- Accelerate design-make-test-analyze cycles | patsnap.comresearchgate.netpreprints.org |

Advanced Biophysical Techniques for Investigating this compound Interactions

The comprehensive characterization of the interaction between a drug candidate and its biological target is fundamental to understanding its mechanism of action and optimizing its therapeutic potential. In the case of this compound, also known as EVP-6124, a variety of advanced biophysical techniques are employed to elucidate the intricacies of its binding to the α7 nicotinic acetylcholine (B1216132) receptor (nAChR). These methods provide critical data on binding affinity, kinetics, and thermodynamics, which are essential for establishing a robust structure-activity relationship.

A cornerstone technique in studying these interactions is the use of radioligand binding assays. These assays have been instrumental in determining the binding affinity of this compound to its target. For instance, competitive binding studies utilizing radiolabeled ligands such as [³H]-MLA (Methyllycaconitine) and [¹²⁵I]-α-bungarotoxin have been employed to ascertain the displacement potency of this compound. Research has shown that this compound displaces [³H]-MLA with a Ki of 9.98 nM and [¹²⁵I]-α-bungarotoxin with a Ki of 4.33 nM. medchemexpress.com These findings indicate a high affinity for the α7 nAChR. Furthermore, it has been demonstrated to be approximately 300 times more potent than the endogenous agonist, acetylcholine (ACh), which has a Ki of 3 μM in similar binding assays. medchemexpress.com

Electron microscopy has also provided structural insights into the binding of this compound to the human α7 nicotinic acetylcholine receptor. rcsb.org Such structural data is invaluable for understanding the precise molecular interactions at the binding site.

While specific data from techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) for this compound are not extensively detailed in publicly available literature, these methods are standard in drug discovery for providing real-time kinetic data (kon and koff) and thermodynamic parameters (ΔH and ΔS) of binding interactions. isbg.frjaptamers.co.ukfrontiersin.org SPR measures changes in the refractive index on a sensor chip as the analyte (e.g., this compound) flows over the immobilized ligand (e.g., α7 nAChR), allowing for the label-free determination of association and dissociation rates. isbg.frnih.gov ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction. japtamers.co.ukfrontiersin.org

The data gathered from these biophysical methods are crucial for building a comprehensive understanding of how this compound interacts with its target at a molecular level, guiding further drug development and optimization efforts.

Interactive Data Table: Binding Affinity of this compound (EVP-6124) to Human α7 Nicotinic Acetylcholine Receptor

| Radioligand | Ki (nM) | pIC50 | Reference |

| [³H]-MLA | 9.98 | 7.65 ± 0.06 | medchemexpress.com |

| [¹²⁵I]-α-bungarotoxin | 4.33 | 8.07 ± 0.04 | medchemexpress.com |

Interactive Data Table: Binding Affinity of this compound (EVP-6124) from PDB

| PDB ID | Method | Resolution (Å) | Ki (nM) Range | EC50 (nM) Range |

| 7EKP | Electron Microscopy | 2.85 | 4.3 - 9.98 | 250 - 390 |

Future Perspectives and Emerging Avenues in Dabelotine Mesylate Research

Exploration of Dabelotine (B1669737) Mesylate's Potential in Novel Neurobiological Research Areas

Future investigations into Dabelotine mesylate could extend its potential beyond previously explored domains into novel neurobiological research areas. This involves systematically evaluating its interactions with various neurotransmitter systems, neural circuits, and cellular processes implicated in complex neurological and psychiatric conditions. For instance, given the intricate roles of monoamine neurotransmitters like dopamine (B1211576) and norepinephrine (B1679862) in central nervous system function, exploring this compound's influence on these systems could reveal new therapeutic applications. Research could focus on its potential to modulate synaptic plasticity, neuroinflammation, or neuroprotection, which are fundamental processes underlying a spectrum of neurodegenerative and neuropsychiatric disorders. Furthermore, understanding its impact on specific neuronal populations or glial cells could uncover its utility in conditions characterized by selective cellular vulnerability or dysfunction. This exploratory phase would necessitate high-throughput screening assays and targeted mechanistic studies to identify previously unrecognized neurobiological targets or pathways influenced by this compound.

Integration of Multi-Omics Data (e.g., Proteomics, Metabolomics) in this compound Investigations

A holistic understanding of this compound's biological effects can be significantly enhanced through the integration of multi-omics data. This approach moves beyond single-layer analyses to provide a comprehensive view of molecular changes induced by the compound. For example, proteomics can reveal alterations in protein expression, post-translational modifications, and protein-protein interactions following this compound exposure, offering insights into its direct and indirect cellular targets and signaling pathways. Metabolomics, on the other hand, can profile changes in small molecule metabolites, reflecting metabolic pathway perturbations and providing functional readouts of cellular responses.

Integrating these "omics" datasets (e.g., transcriptomics, proteomics, metabolomics, epigenomics) allows for the construction of complex molecular networks, elucidating the interplay between genes, proteins, and metabolites in response to this compound. Advanced computational and statistical methods are essential for this integration, enabling the identification of multi-omics signatures and key molecular drivers of the compound's effects. Such integrated analyses can uncover novel biomarkers of response or resistance, predict off-target effects, and provide a deeper mechanistic understanding that is not achievable through individual omics analyses. This systems biology approach is crucial for accelerating drug discovery and development by providing improved biological insights.

Development of Innovative Preclinical Models for Comprehensive this compound Characterization

The development and utilization of innovative preclinical models are paramount for comprehensively characterizing this compound's pharmacological profile and therapeutic potential. Traditional two-dimensional cell cultures and simplified animal models often fall short in recapitulating the complexity of human neurobiological systems and disease pathologies. Future research should prioritize the adoption of more physiologically relevant models.

This includes the use of advanced in vitro systems such as human induced pluripotent stem cell (iPSC)-derived neuronal cultures, brain organoids, and organ-on-a-chip technologies. These models offer a more accurate representation of human cellular architecture, connectivity, and physiological responses, enabling better prediction of human outcomes. For instance, brain organoids can mimic the three-dimensional structure and cellular diversity of the human brain, allowing for the study of this compound's effects on neural development, circuit formation, or disease progression in a human-relevant context. Similarly, microfluidic organ-on-a-chip systems can simulate the complex microenvironment and interactions between different cell types and tissues, providing valuable insights into systemic effects and potential neurovascular unit interactions. In parallel, the refinement of in vivo models, including genetically engineered animal models that more closely mimic human disease states and the implementation of non-invasive longitudinal monitoring techniques, will further enhance the predictive power of preclinical investigations.

Translational Research Frameworks for this compound from Preclinical Findings

Translational research frameworks are essential to bridge the gap between promising preclinical findings for this compound and their potential application in clinical settings. This involves a systematic and rigorous process to guide the translation of basic scientific discoveries into practical health outcomes. A robust translational framework for this compound would encompass several key phases, often conceptualized along a continuum from T0 (basic research) to T4 (population health impact).

Key components of such a framework include the identification and validation of robust preclinical biomarkers that can be translated to human studies, facilitating early assessment of efficacy and target engagement. Furthermore, establishing genuine partnerships between researchers, clinicians, and other stakeholders is crucial for ensuring that research questions are clinically relevant and findings are effectively disseminated and implemented. The framework would also emphasize the importance of rigorous study design, data collection, and analysis to ensure reproducibility and reliability of findings, which are cornerstones of medical and scientific advancement. Considerations for future scalability and the development of practical resources to facilitate the application of research findings are also integral. By adopting a goal-oriented approach from the initial research design stage, translational frameworks can accelerate the pace at which this compound's scientific discoveries are moved towards improving human health and well-being.

Q & A

Q. What experimental design considerations are critical for optimizing the synthesis of dabelotine mesylate?

A one-pot synthesis approach, as described for DFO-SAMMS (deferoxamine mesylate), can minimize intermediate isolation steps and improve yield . Key parameters include solvent selection (e.g., DMSO for solubility), reaction temperature (e.g., 70°C under nitrogen), and stoichiometric ratios of precursors. Elemental analysis (C, H, N%) should validate successful functionalization, as demonstrated for mesoporous silica-based compounds . For novel compounds, ensure rigorous characterization (e.g., NMR, FTIR) to confirm structure and purity, aligning with protocols for imatinib mesylate .

Q. How can UV spectrophotometry and HPLC be validated for quantifying this compound in formulations?

Follow the methodology for imatinib mesylate:

- UV method : Prepare a standard calibration curve (2–10 µg/ml) in 0.1N HCl, measure absorbance at λmax (e.g., 210 nm), and verify linearity (R² > 0.99) .

- HPLC : Optimize mobile phase composition (e.g., acetonitrile-phosphate buffer) and validate parameters (precision, accuracy, LOD/LOQ) as per gemifloxacin mesylate protocols . Include robustness testing (e.g., ruggedness via inter-analyst variability) .

Q. What stability-indicating assays are recommended for this compound under varying pH and temperature conditions?

Use forced degradation studies (acid/base hydrolysis, oxidation, thermal stress) followed by HPLC-UV analysis to identify degradation products. For example, eribulin mesylate stability was assessed in clinical trials by monitoring changes in chromatographic peak area under accelerated conditions . Report degradation kinetics and validate method specificity using spectral comparisons .

Advanced Research Questions

Q. How can contradictory efficacy data for this compound in preclinical models be resolved?

Apply the framework used for STI-571 (imatinib mesylate) resistance analysis:

- Mechanistic studies : Test for target mutations (e.g., kinase domain substitutions) via sequencing or biochemical assays .

- Pharmacokinetic profiling : Compare drug exposure levels in responders vs. non-responders using LC-MS/MS, as done in phase 1 trials .

- Gene amplification : Quantify target gene copy number via qPCR or FISH, as observed in BCR-ABL amplification in CML .

Q. What in vivo experimental models are suitable for evaluating this compound’s blood-brain barrier (BBB) penetration?

Use transgenic Alzheimer’s disease models, where MPT0G211 mesylate (an HDAC6 inhibitor) demonstrated BBB permeability via cognitive deficit reduction . Design pharmacokinetic studies with serial CSF/blood sampling and validate using LC-MS. Include control groups with BBB-disrupting agents to assess passive vs. active transport mechanisms.

Q. How can researchers address discrepancies between in vitro potency and clinical efficacy of this compound?

- Tissue penetration analysis : Measure drug concentrations in target tissues via microdialysis, as applied in eribulin mesylate trials .

- Metabolite profiling : Identify active/inactive metabolites using high-resolution mass spectrometry (HRMS), referencing deferoxamine mesylate’s iron-binding metabolite studies .

- Cellular context : Test drug response in 3D cell cultures or patient-derived xenografts (PDX) to mimic tumor microenvironments .

Methodological Guidance for Data Interpretation

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound studies?

- Phase 1 trial design : Use a dose-escalation framework (25–1000 mg/day) with toxicity/adverse event monitoring, as in STI-571 trials .

- Response modeling : Fit data to sigmoidal Emax models or Bayesian hierarchical models to estimate EC50 and maximal efficacy .

- Handling outliers : Apply Grubbs’ test for outlier removal in spectrophotometric/HPLC datasets .

Q. How should researchers validate target engagement of this compound in mechanistic studies?

- Biochemical assays : Measure inhibition of enzymatic activity (e.g., IC50 for kinase targets) using radioactive or fluorescent substrates .

- Cellular assays : Use phospho-specific antibodies to quantify downstream signaling modulation (e.g., p-Tau reduction in Alzheimer’s models) .

- Structural studies : Conduct NMR or X-ray crystallography to confirm drug-target binding, as shown for anion-binding catalysts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.